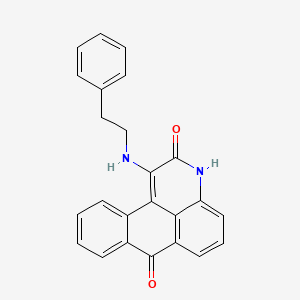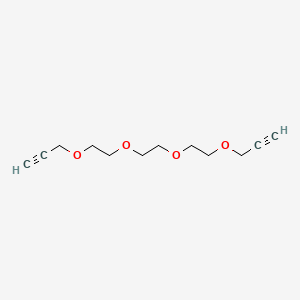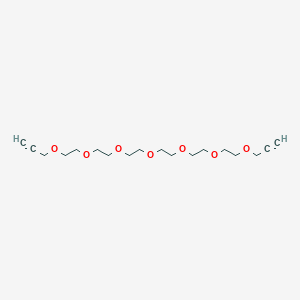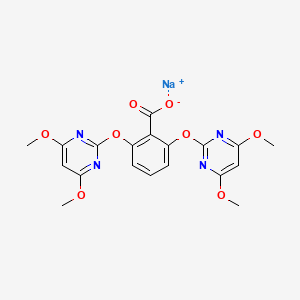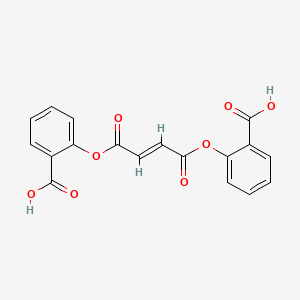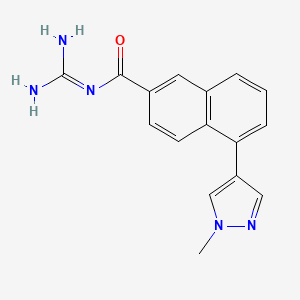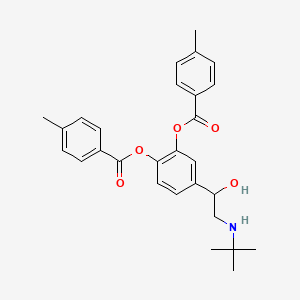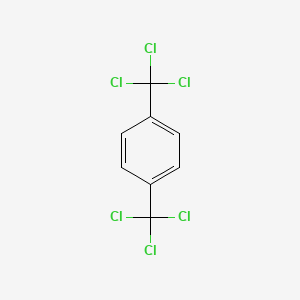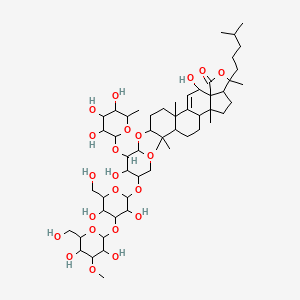
阿美帕明
描述
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Investigated for its role in modulating immune responses and inhibiting cell proliferation.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases, liver fibrosis, and certain types of cancer
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in herbal supplements.
作用机制
Target of Action
Armepavine, also known as Evoeuropine, primarily targets human peripheral blood mononuclear cells (PBMCs) . It has been shown to exert immunosuppressive effects on T lymphocytes and on lupus nephritic mice . The compound also targets key proteins involved in cellular signaling pathways, such as Itk and PLCγ .
Mode of Action
Armepavine inhibits the activation of PBMCs by regulating the phosphorylation of Itk and PLCγ in a PI-3K-dependent manner . Armepavine also inhibits TNF-α-induced MAPK and NF-κB signaling cascades .
Biochemical Pathways
Armepavine affects several biochemical pathways. It inhibits the activation of NF-AT and NF-κB, suggesting that phospholipase Cγ (PLCγ)-mediated Ca2+ mobilization and protein kinase C activation are blocked by Armepavine . It also reduces the formation of phosphoinositide 3,4,5-trisphosphate and Akt phosphorylation . Furthermore, Armepavine exerts antifibrotic effects in rats, with inhibition of NF-κB, JunD, and C/EBP pathways .
Pharmacokinetics
The pharmacokinetics of Armepavine have been studied in rats. A method for simultaneous determination of five alkaloids, including Armepavine, in rat plasma was established by HPLC-MS/MS associated with micro-solid phase extraction (micro-SPE) . The lower limit of quantification (LLOQ) of Armepavine was found to be 0.5 ng·ml−1 .
Result of Action
Armepavine has been shown to suppress PHA-induced PBMC proliferation and genes expression of IL-2 and IFN-γ without direct cytotoxicity . It also significantly reduces plasma AST and ALT levels, hepatic α-SMA expression and collagen contents, and fibrosis scores of bile duct-ligated (BDL) rats as compared with vehicle treatment .
Action Environment
The action of Armepavine can be influenced by environmental factors. For instance, the addition of exogenous IL-2 or PMA/A23187 can rescue PBMC proliferation in the presence of Armepavine . The compound’s action is also dependent on the activation state of the target cells, as it has been shown to inhibit the proliferation of PBMCs activated with PHA .
生化分析
Biochemical Properties
Armepavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Armepavine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK . These interactions are essential in mediating its anti-inflammatory and antifibrotic effects. Additionally, Armepavine suppresses the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Cellular Effects
Armepavine exerts significant effects on various cell types and cellular processes. In hepatic stellate cells (HSCs), Armepavine inhibits the activation and proliferation of these cells, which are crucial in the development of liver fibrosis . It also reduces the expression of alpha-smooth muscle actin (α-SMA) and collagen, thereby attenuating fibrosis . In immune cells, Armepavine suppresses the proliferation of T lymphocytes and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) . These effects highlight its potential in modulating immune responses and treating autoimmune diseases.
Molecular Mechanism
The molecular mechanism of Armepavine involves several pathways. It inhibits the activation of NF-κB and MAPKs, which are critical in inflammatory and fibrotic processes . Armepavine also blocks the phosphorylation of phospholipase C gamma (PLCγ) and interleukin-2-inducible T cell kinase (Itk), thereby inhibiting T cell activation . Furthermore, it reduces the formation of phosphoinositide 3,4,5-trisphosphate and the phosphorylation of Akt, indicating its role in the PI-3K pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Armepavine have been observed over time. Studies have shown that Armepavine maintains its stability and efficacy in both in vitro and in vivo models . Long-term treatment with Armepavine in bile duct-ligated rats significantly reduced liver fibrosis and inflammation without adverse cytotoxicity . These findings suggest that Armepavine has a sustained therapeutic effect over time.
Dosage Effects in Animal Models
The effects of Armepavine vary with different dosages in animal models. In bile duct-ligated rats, Armepavine administered at doses of 3 mg/kg and 10 mg/kg significantly reduced liver fibrosis and inflammation . Higher doses did not show additional benefits, indicating a threshold effect. Moreover, no toxic or adverse effects were observed at these doses, highlighting its safety profile .
Metabolic Pathways
Armepavine is involved in several metabolic pathways. It undergoes demethylation, reduction, and conjugation reactions in the liver . These metabolic processes are crucial for its bioavailability and therapeutic efficacy. Armepavine also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .
Transport and Distribution
Armepavine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the liver, where it exerts its therapeutic effects . Armepavine also interacts with transporters and binding proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of Armepavine is primarily in the cytoplasm and nucleus of cells. It exerts its effects by modulating signaling pathways and gene expression within these compartments . Armepavine’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Armepavine can be synthesized through various chemical routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with homoveratrylamine, followed by reduction and methylation steps. The reaction conditions typically involve the use of reducing agents like sodium borohydride and methylating agents such as methyl iodide .
Industrial Production Methods: Industrial production of armepavine often involves extraction from the lotus plant, followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently employed to isolate and quantify armepavine from plant extracts .
化学反应分析
Types of Reactions: Armepavine undergoes various chemical reactions, including:
Oxidation: Armepavine can be oxidized to form corresponding quinones.
Reduction: Reduction of armepavine can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the armepavine molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of armepavine, such as quinones, dihydro derivatives, and substituted benzylisoquinolines .
相似化合物的比较
Armepavine is structurally similar to other benzylisoquinoline alkaloids such as:
- Nuciferine
- Nornuciferine
- N-methylcoclaurine
- Coclaurine
- Norjuziphine
Uniqueness: What sets armepavine apart is its potent immunomodulatory and anti-fibrotic properties, which are more pronounced compared to its analogs. Additionally, armepavine has shown unique efficacy in inhibiting specific signaling pathways involved in immune responses .
属性
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
| Record name | Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


